molecular formula C13H19NO4 B13581636 tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate

tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate

Katalognummer: B13581636
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: BGLLEFHOULRPGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis This compound is known for its unique structural features, which include a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyphenyl derivative. One common method is the reaction of tert-butyl carbamate with 3-hydroxyphenylacetaldehyde in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both hydroxyphenyl and carbamate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other carbamate derivatives, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H19NO4

Molekulargewicht

253.29 g/mol

IUPAC-Name

tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-5-4-6-10(15)7-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17)

InChI-Schlüssel

BGLLEFHOULRPGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.